molecular formula C10H17N3O5 B13878233 2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid CAS No. 62147-09-5

2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid

Cat. No.: B13878233
CAS No.: 62147-09-5
M. Wt: 259.26 g/mol
InChI Key: IYMJGOPMNWSYKR-UHFFFAOYSA-N
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Description

2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid (CAS 62147-09-5) is a specialized pyrrolidine-containing peptide compound with the molecular formula C₁₀H₁₇N₃O₅ and a molecular weight of 259.26 g/mol. This chemical entity features a 4-hydroxypyrrolidine scaffold coupled with alanine and glycinamide moieties, creating a structurally complex molecule valuable for biochemical research. The compound is provided at 96% purity, ensuring high-quality performance in experimental applications. This compound serves as a crucial building block in peptide synthesis and proteomics research, particularly useful for studying enzyme-substrate interactions and post-translational modifications. Its structural characteristics, including the hydroxypyrrolidine core and amino acid termini, make it valuable for investigating protease specificity and enzyme kinetics. Researchers utilize this molecule in studying biologically active peptides and developing novel therapeutic candidates targeting neurological and metabolic disorders. The presence of both amino and carboxyl functional groups provides versatile chemistry for conjugation and further molecular elaboration, facilitating its application in chemical biology and drug discovery platforms. For research purposes only. Not intended for diagnostic or therapeutic use. This product is not for human consumption. Handle with appropriate personal protective equipment under controlled laboratory conditions.

Properties

CAS No.

62147-09-5

Molecular Formula

C10H17N3O5

Molecular Weight

259.26 g/mol

IUPAC Name

2-[[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C10H17N3O5/c1-5(10(17)18)12-9(16)7-2-6(14)4-13(7)8(15)3-11/h5-7,14H,2-4,11H2,1H3,(H,12,16)(H,17,18)

InChI Key

IYMJGOPMNWSYKR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CN)O

Origin of Product

United States

Biological Activity

2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid is a complex organic molecule characterized by multiple amino acid residues, suggesting its potential role as a peptide or protein fragment. This compound has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in the context of cancer research and neuropharmacology.

  • Molecular Formula: C62H91N19O15
  • Molecular Weight: 1342.5 g/mol
  • IUPAC Name: Acetic acid; (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the modulation of reactive oxygen species (ROS) and apoptosis pathways. In vitro studies demonstrated that derivatives of similar compounds reduced the viability of cancer cell lines, such as A549 (lung cancer) cells, by approximately 50% while exhibiting lower cytotoxicity towards non-cancerous Vero cells .

Case Study:
A study evaluating a series of derivatives indicated that certain compounds showed significant antioxidant activity alongside anticancer properties, making them suitable candidates for further development in cancer therapy .

Neuropharmacological Activity

The compound's structural similarities to known neuroactive agents suggest it may interact with glutamate receptors, which are critical in neurological functions. Research has shown that certain derivatives exhibit high affinity for NMDA receptors, which are involved in synaptic plasticity and memory function. This indicates potential applications in treating neurodegenerative diseases .

Research Findings

StudyFindings
Compounds derived from similar structures displayed significant anticancer activity against A549 cells with reduced toxicity to normal cells.
Derivatives showed high affinity for NMDA receptors, indicating potential neuroprotective effects.
Structural analysis revealed interactions with various biological targets, enhancing its therapeutic profile.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Proline Moieties

Compounds containing pyrrolidine or proline derivatives are common in peptide-based therapeutics. Key comparisons include:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Source/Application
2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid (Target Compound) C₁₉H₃₀N₆O₈ 4-hydroxypyrrolidine, aminoacetyl, propanoic acid 470.48 Antiarrhythmic peptide derivatives
(2S)-3-biphenyl-4-yl-2-[(sulfanylacetyl)amino]propanoic acid C₁₈H₁₇NO₃S Biphenyl, sulfanylacetyl, propanoic acid 327.40 ACE2 inhibitors (IC₅₀: 0.00032 mM)
3-([1-[2-acetylamino-3-(1H-imidazol-4-yl)-propionylamino]-3-methyl-butyl]-hydroxy-phosphinoyl)-2-benzyl-propionic acid C₂₈H₃₆N₅O₇P Imidazole, acetylamino, phosphinoyl 609.59 ACE2 inhibitors (IC₅₀: 0.0008 mM)

Key Observations :

  • The target compound lacks the phosphinoyl or sulfanyl groups seen in ACE2 inhibitors from , which may reduce its metal-binding affinity but improve metabolic stability .

Propanoic Acid Derivatives with Therapeutic Relevance

Propanoic acid is a critical pharmacophore in enzyme inhibitors and antibiotics. Notable examples:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Source/Application
Aztreonam C₁₃H₁₇N₅O₈S₂ β-lactam, thiazole, sulfonate 435.43 Monobactam antibiotic
4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid C₁₈H₁₈N₂O₃S Mercaptomethyl, benzoic acid 342.41 ACE2 inhibitors (patent compound)

Key Observations :

  • The benzoic acid derivative in replaces propanoic acid with a bulkier aromatic system, which may hinder membrane permeability compared to the target compound .

Cyclic and Bicyclic Analogues

Cyclic systems are often used to constrain peptide conformations. Examples include:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Source/Application
3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid C₂₃H₃₆N₂O₇ Bicyclo[2.2.1]heptane, methoxyethoxymethyl 464.54 Patent-derived ACE2 inhibitor

Key Observations :

  • The bicyclic system in this compound introduces steric hindrance, which may enhance selectivity but reduce solubility compared to the target compound’s linear hydroxypyrrolidine .

Preparation Methods

Chemical Structure and Nomenclature

The compound can be described by the full IUPAC name:

2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid

  • Molecular formula: C10H16N3O5
  • Molecular weight: Approximately 258.25 g/mol (estimated based on components)
  • Key structural features include:
    • A pyrrolidine ring hydroxylated at the 4-position
    • An aminoacetyl substituent at the 1-position of the pyrrolidine
    • A propanoic acid moiety linked via an amide bond to the pyrrolidine-2-carbonyl group

This structure is consistent with related compounds described in peptide chemistry databases and PubChem entries.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound generally involves:

  • Protection of amino groups to prevent side reactions
  • Activation of carboxyl groups for peptide bond formation
  • Coupling of amino acid derivatives using carbodiimide or uronium salt reagents
  • Selective deprotection to yield the target compound

Key Reagents and Conditions

Reagent/Condition Role Typical Conditions Yield Range (%) Notes
N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) Carbodiimide coupling agent Room temperature, DMF solvent, 1-18 hours 70-100 Commonly used for amide bond formation
1-Hydroxybenzotriazole hydrate (HOBt) Coupling additive to reduce racemization Room temperature, DMF - Enhances coupling efficiency
N,N-Dimethylformamide (DMF) Solvent Anhydrous, room temperature - Preferred solvent for solubility and reactivity
4-Methylmorpholine or N-ethylmorpholine Base Room temperature - Used to neutralize acids formed
Boc (tert-butoxycarbonyl) protection Amino group protection Standard Boc protection protocols - Protects amino groups during coupling

Representative Synthetic Procedures

Peptide Bond Formation via Carbodiimide Coupling

A typical synthesis involves the coupling of a protected 4-hydroxypyrrolidine-2-carboxylic acid derivative with an amino acid derivative bearing the aminoacetyl substituent. The reaction proceeds as follows:

  • Dissolve the carboxylic acid derivative in anhydrous DMF.
  • Add HOBt and EDC to activate the carboxyl group.
  • Add the amine component (e.g., aminoacetyl-substituted pyrrolidine derivative) along with a base such as 4-methylmorpholine.
  • Stir the reaction mixture at room temperature for 1 to 18 hours.
  • Quench the reaction with aqueous sodium bicarbonate or potassium hydrogen sulfate solution.
  • Extract the product into ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate.
  • Purify by flash chromatography or solid-phase extraction.

This procedure yields the coupled intermediate or final product, depending on the protecting groups used.

Protection/Deprotection Steps
  • Amino groups are typically protected with Boc groups to avoid side reactions during coupling.
  • After coupling, Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
  • Hydroxyl groups on the pyrrolidine ring may be left unprotected or protected depending on the synthetic route and desired selectivity.

Example Data Table of Reaction Conditions and Yields

Step Starting Material(s) Reagents/Conditions Time (h) Temperature (°C) Yield (%) Product Description
1 Boc-protected 4-hydroxypyrrolidine-2-carboxylic acid + Aminoacetyl pyrrolidine derivative EDC, HOBt, 4-methylmorpholine, DMF 18 20 70-100 Protected amide intermediate
2 Protected amide intermediate TFA in DCM 1 0-25 Quantitative Deprotected target compound
3 Crude product Flash chromatography (30-50% ethyl acetate/hexane) - Ambient 70-90 Pure this compound

In-Depth Research Findings and Notes

  • The use of carbodiimide coupling agents such as EDC, in combination with HOBt, is a well-established method for amide bond formation in peptides and amino acid derivatives, minimizing racemization and improving yields.
  • The choice of base (e.g., 4-methylmorpholine vs. N-ethylmorpholine) can influence reaction rates and byproduct formation.
  • Solvent choice is critical; DMF is preferred due to its ability to dissolve both hydrophilic and hydrophobic components.
  • Purification typically involves extraction and chromatographic techniques, with yields reported up to 100% for protected intermediates and 70-90% for final deprotected products.
  • Alternative coupling reagents like HATU and uronium salts may be employed for more challenging couplings or macrocyclizations, although these are less commonly reported for this specific compound.
  • Patent literature (WO2021246620A1) and chemical databases confirm the structure and synthetic feasibility of related compounds, supporting the outlined methods.

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